Bienvenue dans la boutique en ligne BenchChem!

3-(2-bromobenzamido)-N-(p-tolyl)benzofuran-2-carboxamide

Medicinal chemistry Bromodomain inhibitor design Structure-property relationships

3-(2-Bromobenzamido)-N-(p-tolyl)benzofuran-2-carboxamide (CAS 887880-25-3, PubChem CID is a synthetic small-molecule benzofuran-2-carboxamide derivative with the molecular formula C23H17BrN2O3 and a molecular weight of 449.3 g/mol. The compound features a benzofuran core substituted at the 3-position with a 2-bromobenzamido group and at the 2-position with an N-(p-tolyl)carboxamide moiety.

Molecular Formula C23H17BrN2O3
Molecular Weight 449.304
CAS No. 887880-25-3
Cat. No. B2522293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-bromobenzamido)-N-(p-tolyl)benzofuran-2-carboxamide
CAS887880-25-3
Molecular FormulaC23H17BrN2O3
Molecular Weight449.304
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4Br
InChIInChI=1S/C23H17BrN2O3/c1-14-10-12-15(13-11-14)25-23(28)21-20(17-7-3-5-9-19(17)29-21)26-22(27)16-6-2-4-8-18(16)24/h2-13H,1H3,(H,25,28)(H,26,27)
InChIKeyBFTYCOSUNXOLRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Bromobenzamido)-N-(p-tolyl)benzofuran-2-carboxamide (CAS 887880-25-3): Structural Identity and Compound Class Baseline for Research Procurement


3-(2-Bromobenzamido)-N-(p-tolyl)benzofuran-2-carboxamide (CAS 887880-25-3, PubChem CID 16814860) is a synthetic small-molecule benzofuran-2-carboxamide derivative with the molecular formula C23H17BrN2O3 and a molecular weight of 449.3 g/mol [1]. The compound features a benzofuran core substituted at the 3-position with a 2-bromobenzamido group and at the 2-position with an N-(p-tolyl)carboxamide moiety. Its computed physicochemical profile includes an XLogP3 of 5.9, a topological polar surface area (TPSA) of 71.3 Ų, two hydrogen bond donors, and three hydrogen bond acceptors [2]. The compound is commercially available as a research chemical, typically at ≥95% purity . It belongs to a broader class of benzofuran-carboxamide derivatives that have been investigated in medicinal chemistry contexts including bromodomain inhibition and anticancer screening programs [3].

Why In-Class Benzofuran-2-Carboxamide Analogs Cannot Substitute for CAS 887880-25-3 Without Quantitative Verification


Within the benzofuran-2-carboxamide chemical class, subtle variations in substituent identity and position produce substantial differences in computed molecular properties that can translate into divergent target engagement, permeability, and metabolic profiles [1]. The ortho-bromo substitution pattern on the benzamido ring of CAS 887880-25-3 is structurally distinct from the meta-bromo (CAS 477511-11-8) and para-bromo (CAS 477511-08-3) regioisomers, with the ortho configuration introducing steric constraints that alter the dihedral angle between the benzamido phenyl ring and the benzofuran core, potentially affecting both bromodomain binding pocket complementarity and π-stacking interactions [2]. Furthermore, the presence of the N-(p-tolyl) substituent on the 2-carboxamide distinguishes CAS 887880-25-3 from unsubstituted carboxamide analogs (e.g., CAS 477511-11-8, which bears a primary amide at this position), resulting in a computed XLogP3 difference of approximately 2.3 log units (5.9 vs. 3.6) and a molecular weight increase of ~90 Da [3]. These differences are large enough to alter solubility, membrane permeability, and protein binding within a screening cascade. The documented absence of reported biological activity at ≤10 μM for this compound in the ChEMBL database [4] further underscores that its pharmacological profile cannot be inferred from more extensively characterized in-class compounds and must be empirically determined.

Quantitative Differentiation Evidence for 3-(2-Bromobenzamido)-N-(p-tolyl)benzofuran-2-carboxamide (887880-25-3) vs. Closest Structural Analogs


Ortho-Bromo vs. Meta-Bromo Regioisomerism: Computed Lipophilicity and Steric Profile Comparison

CAS 887880-25-3 (ortho-bromo) exhibits a computed XLogP3 of 5.9 versus 3.6 for the meta-bromo regioisomer 3-(3-bromobenzamido)benzofuran-2-carboxamide (CAS 477511-11-8), a difference of +2.3 log units [1][2]. This substantial lipophilicity increase arises from the combined effect of the ortho-bromo orientation—which partially shields the polar amide NH via intramolecular steric interactions—and the additional N-(p-tolyl) substituent present only on 887880-25-3. The topological polar surface area (TPSA) of the meta-bromo analog (85.3 Ų) is 14.0 Ų larger than that of 887880-25-3 (71.3 Ų), reflecting the absence of the p-tolyl group and the greater solvent exposure of the primary carboxamide in the meta regioisomer [2][3]. The molecular weight difference is 90.1 Da (449.3 vs. 359.2). In the context of benzofuran-based bromodomain inhibitor patent landscapes, ortho-substitution on the benzamido ring has been associated with altered BD1/BD2 selectivity profiles compared to meta- or para-substituted congeners, though direct selectivity data for 887880-25-3 have not been publicly reported [4].

Medicinal chemistry Bromodomain inhibitor design Structure-property relationships

N-(p-Tolyl) vs. Unsubstituted Carboxamide: Molecular Complexity and Hydrogen Bonding Capacity Comparison

CAS 887880-25-3 incorporates an N-(p-tolyl) substituent on the 2-carboxamide nitrogen, in contrast to the unsubstituted primary carboxamide present in the 3-bromobenzamido regioisomers CAS 477511-11-8 (meta-bromo) and CAS 477511-08-3 (para-bromo) [1][2]. This structural difference results in the target compound having a rotatable bond count of 4 compared to 3 for the unsubstituted analogs [1][2]. The p-tolyl group adds a hydrophobic aromatic surface that can engage in additional π-π or edge-to-face interactions with aromatic residues in protein binding pockets, while simultaneously reducing the hydrogen bond donor capacity of the 2-carboxamide from a primary amide (two NH₂ donors) to a secondary anilide (one NH donor). In benzofuran-based bromodomain inhibitor design, N-aryl substitution on the 2-carboxamide has been shown to modulate selectivity between BD1 and BD2 domains of BET proteins; the p-tolyl group specifically introduces a para-methyl substituent that can fill a small hydrophobic subpocket adjacent to the conserved asparagine residue in bromodomains [3].

Medicinal chemistry Ligand efficiency Structure-activity relationships

Absence of Reported ChEMBL Bioactivity at ≤10 μM: Differentiation from Bromodomain Inhibitor Chemical Probes

According to the ZINC excipients database entry cross-referenced to ChEMBL, CAS 887880-25-3 has no reported biological activity at concentrations ≤10 μM against any target in the ChEMBL database [1]. This contrasts sharply with structurally related benzofuran-2-carboxamide derivatives that have been developed as bromodomain inhibitors, such as those described in GSK patent US11273146B2, where optimized leads achieved BRD4 BD1/BD2 Kd values in the low nanomolar range (e.g., <100 nM) [2]. The absence of sub-10 μM activity data does not establish that the compound is inactive—it may simply be untested against relevant targets—but it does mean that procurement for target-based screening requires de novo assay development rather than reliance on existing potency benchmarks. This is a critical consideration for research programs seeking a validated starting point for SAR exploration versus a completely uncharacterized scaffold building block.

Chemical probe selection Bromodomain inhibition Target engagement

NCI-60 Screening Context: Benzofuran-2-Carboxamide Class Anticancer Activity Without Compound-Specific Data for 887880-25-3

Novel benzofurancarboxamides have been selected by the National Cancer Institute (NCI) Developmental Therapeutics Program for in vitro cell line screening against the NCI-60 panel, with certain derivatives demonstrating significant antiproliferative activity at low micromolar concentrations across multiple cancer types including renal (ACHN), colon (HCT15), breast (MM231), gastric (NUGC-3), lung (NCI-H23), and prostate (PC-3) lines [1]. However, CAS 887880-25-3 is not among the specific benzofurancarboxamides reported in these published NCI screening studies. The class-level precedent establishes the benzofuran-2-carboxamide scaffold as NCI-validated, but the absence of compound-specific NCI-60 data for 887880-25-3 means its antiproliferative profile relative to tested congeners—which have shown GI50 values in the 1–10 μM range for responsive lines—remains uncharacterized .

Anticancer drug discovery NCI-60 cell line panel Phenotypic screening

Bromine Position Isosteric Scanning: Ortho-Br vs. Ortho-Cl vs. Furan-Br in Benzofuran-2-Carboxamide Series

The ortho-bromine atom in CAS 887880-25-3 can be compared to the ortho-chlorine analog (3-(2-chlorobenzamido)-N-(p-tolyl)benzofuran-2-carboxamide, not assigned a CAS in public databases) and the furan-bromine variant 3-(5-bromofuran-2-carboxamido)-N-(p-tolyl)benzofuran-2-carboxamide . The ortho-bromine atom (van der Waals radius ~1.85 Å) is significantly larger than chlorine (~1.75 Å) and introduces different halogen bonding potential compared to the 5-bromofuran analog, where the bromine is positioned on a heterocyclic furan ring rather than a phenyl ring. In bromodomain inhibitor design, the ortho-halogen on the benzamido ring occupies a sterically constrained pocket near the ZA loop; the larger bromine atom may restrict the accessible conformational space of the benzamido group compared to chlorine, while the phenyl-bromine (C-Br) geometry differs from the furan-bromine geometry in both bond length and electron distribution, which can affect the strength and directionality of halogen bonds with backbone carbonyl oxygens in the bromodomain binding site [1]. No published head-to-head potency or selectivity data exist for this specific isosteric series.

Halogen bonding Bromodomain inhibition Isosteric replacement

Research Application Scenarios for 3-(2-Bromobenzamido)-N-(p-tolyl)benzofuran-2-carboxamide (887880-25-3) Based on Structural Differentiation Evidence


Ortho-Bromo Benzofuran-2-Carboxamide Scaffold for Bromodomain BD1/BD2 Selectivity Profiling

CAS 887880-25-3 is structurally suited as a starting scaffold for bromodomain inhibitor discovery programs targeting BD1/BD2 selectivity. The ortho-bromobenzamido group places a sterically demanding halogen adjacent to the amide linkage, a configuration that—based on patent SAR from GSK's benzofuran bromodomain inhibitor series [1]—can influence the conformational preference of the benzamido moiety within the acetyl-lysine binding pocket. The N-(p-tolyl) substituent provides additional hydrophobic contact surface that may differentially engage the BC loop region of BD1 versus BD2. Researchers procuring this compound should plan for de novo BROMOscan or AlphaScreen profiling against the BET bromodomain panel (BRD2, BRD3, BRD4, BRDT, both BD1 and BD2), as no pre-existing Kd or IC50 data are publicly available [2]. The compound's computed XLogP3 of 5.9 suggests adequate cell permeability for cellular target engagement assays (e.g., NanoBRET), though aqueous solubility may require DMSO stock solutions at ≤10 mM with monitoring for precipitation.

Regioisomeric Bromine Scanning in Medicinal Chemistry SAR Campaigns

CAS 887880-25-3 serves as the ortho-bromo representative in a regioisomeric bromine scanning set alongside 3-(3-bromobenzamido)benzofuran-2-carboxamide (CAS 477511-11-8, meta-bromo) and 3-(4-bromobenzamido)benzofuran-2-carboxamide (CAS 477511-08-3, para-bromo). The computed property differences between these regioisomers—particularly the XLogP3 spread of approximately 2.3 log units between the ortho and meta congeners—provide a basis for correlating bromine position with lipophilicity, solubility, and potentially off-target binding [1][2]. This set is appropriate for systematic SAR exploration where the phenyl ring bromine position is the primary variable, but researchers must account for the confounding N-(p-tolyl) substituent present only on the ortho-bromo compound. An ideal experimental design would include the synthesis or procurement of the corresponding N-(p-tolyl) derivatives of the meta- and para-bromo analogs to isolate the bromine position effect from the carboxamide substitution effect [3].

NCI-60 Anticancer Screening Candidate for Benzofuran-2-Carboxamide Library Expansion

Given that the benzofuran-2-carboxamide scaffold has been accepted by the NCI Developmental Therapeutics Program for in vitro cell line screening [1], CAS 887880-25-3 represents a structurally distinct library member that could be proposed for NCI-60 evaluation. The compound combines three features—ortho-bromine, benzofuran core, and N-(p-tolyl) carboxamide—that distinguish it from previously screened benzofurancarboxamides. Researchers preparing NCI submissions should cite the published anticancer activity of related benzofuran-2-carboxamides (GI50 values of 1–10 μM against ACHN, HCT15, MM231, NUGC-3, NCI-H23, and PC-3 lines) as class-level precedent while clearly noting that CAS 887880-25-3 is a novel, unprofiled entity [2]. The compound's computed TPSA of 71.3 Ų and XLogP3 of 5.9 fall within drug-like chemical space, supporting its suitability for cellular phenotypic screening.

Halogen Bond Donor Capacity Studies Comparing Ortho-Br, Ortho-Cl, and Furan-Br Benzofuran Derivatives

CAS 887880-25-3 can be employed as the ortho-bromophenyl reference compound in a comparative halogen bonding study alongside its ortho-chlorophenyl and 5-bromofuran-2-carboxamido analogs [1]. The ortho-bromine atom's larger polarizable surface (σ-hole magnitude) compared to chlorine is predicted to form stronger halogen bonds with backbone carbonyl oxygens in protein binding sites, while the phenyl C-Br geometry differs from furan C-Br in both bond length and the angular dependence of the halogen bond [2]. This application requires procurement of the full isosteric panel for biophysical measurement of halogen bond strengths (e.g., by ITC or X-ray crystallography with model bromodomains). The absence of published data for any member of this isosteric series means that results from such a study would represent a novel contribution to the halogen bonding literature in a protein context.

Quote Request

Request a Quote for 3-(2-bromobenzamido)-N-(p-tolyl)benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.